2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
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Overview
Description
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a versatile small molecule scaffold known for its unique bicyclic structure. This compound is characterized by the presence of an amino group and a bicyclo[2.2.1]heptane ring system, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.
Final Product: The final step involves the addition of the propanoic acid moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .
Scientific Research Applications
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is unique due to its specific bicyclic structure and the presence of both an amino group and a propanoic acid moiety. This combination of features makes it a valuable scaffold for various chemical and biological applications .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c1-10(11,9(12)13)8-5-6-2-3-7(8)4-6/h6-8H,2-5,11H2,1H3,(H,12,13) |
InChI Key |
RBSMHWGJMWIJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)(C(=O)O)N |
Origin of Product |
United States |
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